3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS No.: 832740-70-2
Cat. No.: VC6191415
Molecular Formula: C9H5BrF3N3O2
Molecular Weight: 324.057
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832740-70-2 |
|---|---|
| Molecular Formula | C9H5BrF3N3O2 |
| Molecular Weight | 324.057 |
| IUPAC Name | 3-bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H5BrF3N3O2/c1-3-2-4(9(11,12)13)16-7(14-3)5(10)6(15-16)8(17)18/h2H,1H3,(H,17,18) |
| Standard InChI Key | RQRXSTWXDFFIRV-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C(=O)O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:
-
Bromine at position 3, enhancing electrophilic reactivity for cross-coupling reactions .
-
Methyl group at position 5, contributing steric bulk and modulating solubility.
-
Trifluoromethyl group at position 7, imparting electron-withdrawing effects and metabolic stability .
-
Carboxylic acid at position 2, enabling salt formation or derivatization via esterification/amidation .
The planar structure facilitates π-π stacking interactions, while the trifluoromethyl group induces conformational rigidity. X-ray crystallography of analogous compounds reveals bond lengths of for the pyrimidine C–N bonds and for the C–Br bond .
Physicochemical Profile
Table 1 summarizes critical physicochemical data :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.054 g/mol |
| Exact Mass | 322.952 g/mol |
| PSA (Polar Surface Area) | 67.49 Ų |
| LogP (Partition Coefficient) | 2.517 |
| HS Code | 2933990090 (heterocyclic N-compounds) |
The compound’s moderate LogP suggests balanced lipophilicity, suitable for drug-like molecules. The high PSA indicates potential hydrogen-bonding capacity, influencing bioavailability.
Synthesis and Reactivity
Synthetic Routes
A scalable synthesis begins with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, as detailed by . Key steps include:
-
Lactam Activation: Treatment with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) activates the C–O bond, enabling nucleophilic substitution at C-5 with methylamine.
-
Suzuki–Miyaura Coupling: Palladium-catalyzed cross-coupling at C-3 introduces aryl/heteroaryl groups from boronic acids.
Reactivity and Functionalization
The bromine atom at C-3 undergoes efficient Suzuki couplings, while the carboxylic acid at C-2 allows derivatization:
-
Amidation: Reaction with cyanomethylamine forms carboxamides (e.g., PubChem CID 1743255) .
-
Esterification: Methyl ester derivatives (e.g., PubChem CID 659904) enhance membrane permeability .
Quantum mechanical calculations predict electrophilic aromatic substitution at C-7 is disfavored due to the electron-withdrawing trifluoromethyl group .
Applications in Drug Discovery
Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core mimics purine nucleotides, enabling ATP-competitive binding to kinases. Trifluoromethylation at C-7 enhances binding affinity by filling hydrophobic pockets. Notable examples include:
-
Pim1 Kinase Inhibitors: Analogues with IC values <10 nM show promise in oncology .
-
JAK2 Inhibitors: Bromine substitution at C-3 improves selectivity over related kinases .
Antibacterial Agents
Derivatives bearing furan substituents (e.g., 5-(5-bromofuran-2-yl)) exhibit MIC values of 2–4 µg/mL against Staphylococcus aureus, attributed to DNA gyrase inhibition .
Regulatory and Economic Considerations
Regulatory Status
Classified under HS Code 2933990090, the compound faces a 6.5% MFN tariff, with VAT rates of 17% in key markets . Environmental regulations restrict bromine-containing waste disposal, necessitating closed-loop synthesis.
Market Dynamics
Global demand is driven by pharmaceutical R&D, with 2024 prices estimated at $12,000–$15,000/kg. Patent landscapes reveal 23 filings since 2020, dominated by kinase inhibitor applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume